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molecular formula C10H16O4 B2900591 4-(Methoxycarbonyl)-4-methylcyclohexanecarboxylic acid CAS No. 1056639-33-8

4-(Methoxycarbonyl)-4-methylcyclohexanecarboxylic acid

Cat. No. B2900591
M. Wt: 200.234
InChI Key: CMSGDCCPUJIGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943767B2

Procedure details

N,N-Diisopropylamine (1.18 mL, 8.35 mmol) was added dropwise to a 2M solution of n butyllithium (4.18 mL, 8.4 mmol) at −78° C. under nitrogen. After 15 min at this temperature the solution was raised to and held at 0° C. for 15 min prior to re-cooloing to −78° C. and treatment with a solution of 4-(methoxycarbonyl)cyclohexanecarboxylic acid (0.62 g, 3.34 mmol) in THF (8 mL). After 30 min., iodomethane (0.31 mL, 5 mmol) was added dropwise and the mixture was allowed to warm to rt over 2 hr. The mixture was cooled to at 0° C., quenched with 2 N HCl (10 mL) then was extracted with EtOAc (2×10 mL), washed with brine (3×15 mL), and dried over anhydrous magnesium sulfate. Concentration of the combined organic extracts afforded a yellow solid. NMR (CDCl3) consistent with crude, desired product.
Quantity
1.18 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.18 mL
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
0.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH3:13][O:14][C:15]([CH:17]1[CH2:22][CH2:21][CH:20]([C:23]([OH:25])=[O:24])[CH2:19][CH2:18]1)=[O:16].IC>C1COCC1>[CH3:13][O:14][C:15]([C:17]1([CH3:1])[CH2:22][CH2:21][CH:20]([C:23]([OH:25])=[O:24])[CH2:19][CH2:18]1)=[O:16]

Inputs

Step One
Name
Quantity
1.18 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.18 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0.62 g
Type
reactant
Smiles
COC(=O)C1CCC(CC1)C(=O)O
Step Three
Name
Quantity
0.31 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 15 min at this temperature the solution was raised to and
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to re-cooloing to −78° C.
WAIT
Type
WAIT
Details
After 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to at 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 2 N HCl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
then was extracted with EtOAc (2×10 mL)
WASH
Type
WASH
Details
washed with brine (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Concentration of the combined organic extracts afforded a yellow solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C1(CCC(CC1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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